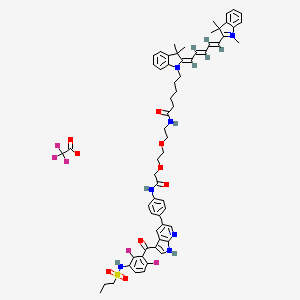
Vem-L-Cy5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vem-L-Cy5 is a compound that combines the properties of Vemurafenib, a BRAF inhibitor, with the near-infrared fluorophore cyanine-5 (Cy5). This compound selectively targets the BRAF V600E mutation and inhibits MEK phosphorylation. This compound demonstrates cell permeability and has been shown to inhibit the growth of various cancer cell types .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Vem-L-Cy5 is synthesized by conjugating Vemurafenib with the near-infrared fluorophore cyanine-5 (Cy5). The synthetic route involves the modification of Vemurafenib to include the Cy5 fluorophore, which enhances its properties for imaging and targeting cancer cells .
Industrial Production Methods
The industrial production of this compound involves large-scale synthesis using automated processes to ensure consistency and purity. The preparation method for in vivo applications includes dissolving the compound in a mixture of DMSO, PEG300, Tween 80, and ddH2O .
Analyse Chemischer Reaktionen
Types of Reactions
Vem-L-Cy5 undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, which may alter its fluorescence properties.
Reduction: Reduction reactions can affect the compound’s ability to inhibit BRAF.
Substitution: Substitution reactions can modify the Cy5 fluorophore, potentially enhancing its imaging capabilities
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various solvents. The conditions for these reactions typically involve controlled temperatures and pH levels to maintain the integrity of the compound .
Major Products Formed
The major products formed from these reactions include modified versions of this compound with altered fluorescence properties or enhanced targeting capabilities .
Wissenschaftliche Forschungsanwendungen
Vem-L-Cy5 has a wide range of scientific research applications, including:
Chemistry: Used as a fluorescent probe to study chemical reactions and molecular interactions.
Biology: Employed in cellular imaging to visualize and track cancer cells.
Medicine: Utilized in cancer research to target and inhibit the growth of BRAF V600E mutant cancer cells.
Industry: Applied in the development of diagnostic tools and imaging agents for cancer detection
Wirkmechanismus
Vem-L-Cy5 exerts its effects by targeting the BRAF V600E mutation and inhibiting MEK phosphorylation. This inhibition disrupts the MAPK/ERK signaling pathway, which is crucial for cell proliferation and survival. By blocking this pathway, this compound effectively inhibits the growth of cancer cells with the BRAF V600E mutation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Vemurafenib: The parent compound of Vem-L-Cy5, used as a BRAF inhibitor.
Cy5: A near-infrared fluorophore used in various imaging applications.
Belvarafenib: Another potent RAF inhibitor with antineoplastic activity
Uniqueness of this compound
This compound is unique due to its combination of Vemurafenib’s BRAF inhibition properties with the imaging capabilities of Cy5. This dual functionality allows for both therapeutic and diagnostic applications, making it a valuable tool in cancer research and treatment .
Eigenschaften
Molekularformel |
C63H68F5N7O9S |
|---|---|
Molekulargewicht |
1194.3 g/mol |
IUPAC-Name |
N-[2-[2-[2-[4-[3-[2,6-difluoro-3-(propylsulfonylamino)benzoyl]-1H-pyrrolo[2,3-b]pyridin-5-yl]anilino]-2-oxoethoxy]ethoxy]ethyl]-6-[(2E)-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]hexanamide;2,2,2-trifluoroacetate |
InChI |
InChI=1S/C61H67F2N7O7S.C2HF3O2/c1-7-36-78(74,75)68-49-30-29-48(62)56(57(49)63)58(73)45-39-66-59-44(45)37-42(38-65-59)41-25-27-43(28-26-41)67-55(72)40-77-35-34-76-33-31-64-54(71)24-12-9-17-32-70-51-21-16-14-19-47(51)61(4,5)53(70)23-11-8-10-22-52-60(2,3)46-18-13-15-20-50(46)69(52)6;3-2(4,5)1(6)7/h8,10-11,13-16,18-23,25-30,37-39,68H,7,9,12,17,24,31-36,40H2,1-6H3,(H2-,64,65,66,67,71,72,73);(H,6,7) |
InChI-Schlüssel |
LYIUTBXQFUHWHF-UHFFFAOYSA-N |
Isomerische SMILES |
CCCS(=O)(=O)NC1=C(C(=C(C=C1)F)C(=O)C2=CNC3=C2C=C(C=N3)C4=CC=C(C=C4)NC(=O)COCCOCCNC(=O)CCCCCN\5C6=CC=CC=C6C(/C5=C\C=C\C=C\C7=[N+](C8=CC=CC=C8C7(C)C)C)(C)C)F.C(=O)(C(F)(F)F)[O-] |
Kanonische SMILES |
CCCS(=O)(=O)NC1=C(C(=C(C=C1)F)C(=O)C2=CNC3=C2C=C(C=N3)C4=CC=C(C=C4)NC(=O)COCCOCCNC(=O)CCCCCN5C6=CC=CC=C6C(C5=CC=CC=CC7=[N+](C8=CC=CC=C8C7(C)C)C)(C)C)F.C(=O)(C(F)(F)F)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1R,4S,5R,8S,11R,13R,14S,17R,18S,20R,21R)-20,21-dihydroxy-5,8,11,14,17,24-hexamethyl-22-oxahexacyclo[19.2.1.01,18.04,17.05,14.08,13]tetracosane-11-carboxylic acid](/img/structure/B12379117.png)
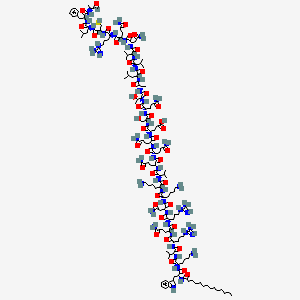
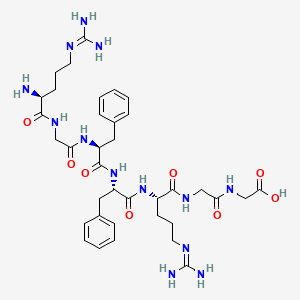
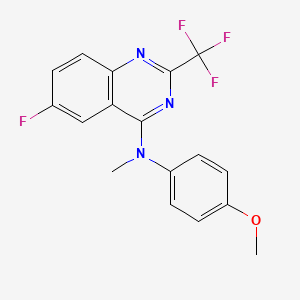
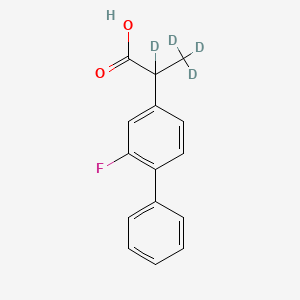
![3-amino-6-[4-[[6-[5-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]pent-4-ynylamino]-6-oxohexyl]sulfamoyl]phenyl]-N-phenylpyrazine-2-carboxamide](/img/structure/B12379177.png)
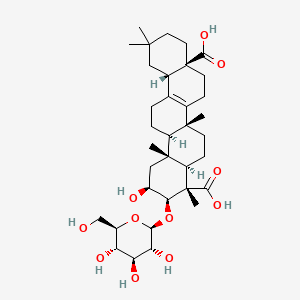


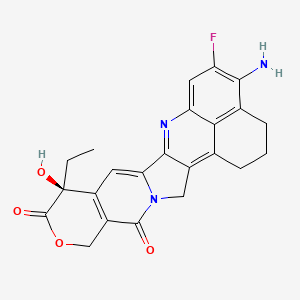
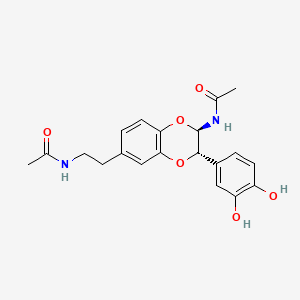
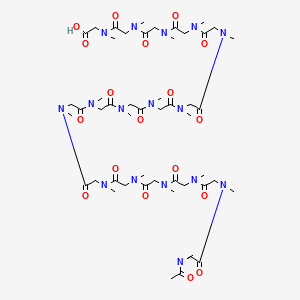
![(2S)-N-[[4-[[4-[(2-aminophenyl)carbamoyl]phenyl]methoxy]phenyl]methyl]-1-benzyl-5-oxopyrrolidine-2-carboxamide](/img/structure/B12379221.png)

